

Technical Guide: rac-1-Linoleoyl-2chloropropanediol-d5 for Research Applications

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This technical guide provides an in-depth overview of rac-1-Linoleoyl-2-chloropropanediol-d5, a critical internal standard for the quantitative analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters in various matrices, particularly in food safety applications. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Information

rac-1-Linoleoyl-2-chloropropanediol-d5 is a deuterated analog of 1-linoleoyl-2-chloropropanediol, a member of the 3-MCPD ester family. These esters are process contaminants found in refined edible oils and fats, raising health concerns due to their potential toxicity. The deuterated standard is essential for accurate quantification using isotope dilution mass spectrometry, a highly sensitive and specific analytical technique.

Supplier and Pricing Information

The availability and pricing of **rac-1-Linoleoyl-2-chloropropanediol-d5** can vary among suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request quotes for their specific needs.



Supplier	Product Name	Catalog Number	Pack Size	Price	Notes
LGC Standards (Toronto Research Chemicals)	rac-1- Linoleoyl-2- chloropropan ediol-d5	TRC- L467792	2.5 mg, 25 mg	Inquire	Offers "Exact Weight packaging."
Santa Cruz Biotechnolog y, Inc.	rac-1- Linoleoyl-2- chloropropan ediol-d5	sc-212433	Inquire	Inquire	For research use only.
Clinivex	rac-1- Linoleoyl-2- chloropropan ediol-d5	Inquire	Inquire	Inquire	Intended for laboratory and research use only.
Clearsynth	rac-1- Linoleoyl-2- chloropropan ediol-d5	Inquire	Inquire	Inquire	Requires email for pricing.

Note: Pricing information is often not publicly available and requires logging into the supplier's website or requesting a formal quote. The prices listed are for informational purposes and are subject to change.

Experimental Protocols

The primary application of **rac-1-Linoleoyl-2-chloropropanediol-d5** is as an internal standard in the analysis of 3-MCPD esters in food products, particularly edible oils. The following is a generalized experimental protocol based on common isotope dilution mass spectrometry methods.

Objective:

To quantify the concentration of 3-MCPD esters in an edible oil sample using **rac-1-Linoleoyl-2-chloropropanediol-d5** as an internal standard.



Materials:

- · Edible oil sample
- rac-1-Linoleoyl-2-chloropropanediol-d5 solution (of known concentration)
- Hexane (or other suitable organic solvent)
- · Sodium methoxide solution
- Sodium bromide solution
- Phenylboronic acid (PBA) derivatizing agent
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

- · Sample Preparation and Spiking:
 - Accurately weigh a known amount of the edible oil sample into a vial.
 - Add a precise volume of the rac-1-Linoleoyl-2-chloropropanediol-d5 internal standard solution to the sample. The amount of internal standard added should be appropriate for the expected concentration of the analyte in the sample.
- Lipid Extraction (if necessary for the sample matrix):
 - For solid or complex samples, perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
- Hydrolysis of 3-MCPD Esters (Indirect Method):
 - Add a solution of sodium methoxide in methanol to the sample to cleave the fatty acid esters from the chloropropanediol backbone.
 - Incubate the mixture at a controlled temperature to ensure complete hydrolysis.

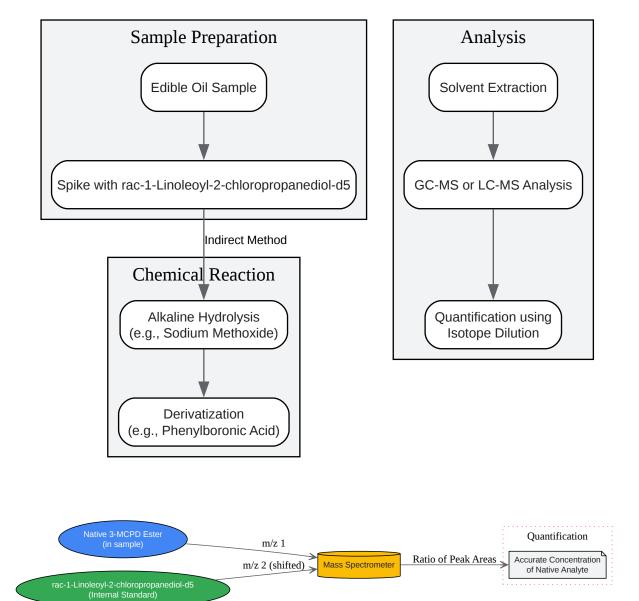


- Neutralize the reaction with an acidic solution.
- Derivatization:
 - To improve the volatility and chromatographic behavior of the free 3-MCPD and its deuterated analog for GC-MS analysis, a derivatization step is necessary.
 - Add a solution of phenylboronic acid (PBA) to the sample and heat to form the PBA ester derivatives.
- Extraction of Derivatives:
 - Extract the derivatized compounds from the reaction mixture using an organic solvent such as hexane.
 - Concentrate the organic extract to a known volume.
- Instrumental Analysis (GC-MS):
 - Inject an aliquot of the final extract into the GC-MS system.
 - The gas chromatograph will separate the analytes based on their boiling points and interactions with the column stationary phase.
 - The mass spectrometer will detect and quantify the native 3-MCPD derivative and the deuterated internal standard based on their specific mass-to-charge ratios.
- · Quantification:
 - The concentration of the native 3-MCPD in the original sample is calculated by comparing the peak area of the analyte to the peak area of the known amount of the deuterated internal standard.

Visualizations

Experimental Workflow for 3-MCPD Ester Analysis





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